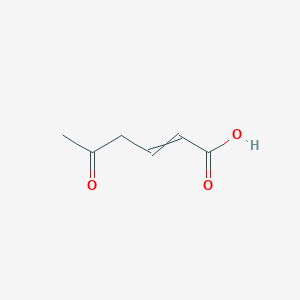
5-Oxohexenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxohex-2-enoic acid, also known as 5-Oxo-2-hexenoic acid, is an organic compound with the molecular formula C6H8O3 and a molar mass of 128.13 g/mol . It is a colorless to slightly yellow liquid with a distinctive smell and is soluble in both water and organic solvents . This compound is significant in various fields, including organic synthesis, medicine, and the production of chemicals, flavors, fragrances, and dyes .
Vorbereitungsmethoden
5-Oxohex-2-enoic acid can be synthesized through the reaction of 5-hexenedione with hydrogen peroxide . This reaction produces a compound containing both hydroxyl and carbonyl groups, which are then converted to a carboxyl group using an acid catalyst . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward process .
Analyse Chemischer Reaktionen
5-Oxohex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and various acids or bases for catalyzing reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Oxohex-2-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Oxohex-2-enoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to participate in oxidation-reduction reactions and its role as an intermediate in various synthetic pathways . The specific molecular targets and pathways can vary depending on the context of its use, such as in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
5-Oxohex-2-enoic acid can be compared with other similar compounds, such as:
2-Hexenoic acid: Similar in structure but lacks the oxo group at the fifth position.
5-Hydroxyhex-2-enoic acid: Contains a hydroxyl group instead of an oxo group.
5-Oxohexanoic acid: Similar but lacks the double bond in the carbon chain.
The uniqueness of 5-Oxohex-2-enoic acid lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in multiple applications .
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
5-oxohex-2-enoic acid |
InChI |
InChI=1S/C6H8O3/c1-5(7)3-2-4-6(8)9/h2,4H,3H2,1H3,(H,8,9) |
InChI-Schlüssel |
XQAHOFAHGMZYNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















